molecular formula C11H8FN3O B3423795 N-(3-fluorophenyl)pyrazine-2-carboxamide CAS No. 320582-40-9

N-(3-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B3423795
CAS No.: 320582-40-9
M. Wt: 217.20 g/mol
InChI Key: QMVREAWASISRKL-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyrazine (B50134) Carboxamides in Chemical Biology

Substituted pyrazine carboxamides are a class of heterocyclic organic compounds that have demonstrated a wide array of biological activities. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif found in many biologically active molecules. The versatility of the pyrazine scaffold allows for various substitutions, leading to a diverse range of pharmacological properties.

In the realm of chemical biology, these compounds have been investigated for their potential as:

Antimicrobial Agents: Numerous studies have highlighted the antimycobacterial and antifungal properties of pyrazine carboxamide derivatives. mdpi.comnih.govnih.gov Pyrazinamide, a primary drug for tuberculosis treatment, is a notable example of a simple pyrazine carboxamide. mdpi.com Research has shown that substitutions on both the pyrazine and the phenyl rings can significantly modulate the antimicrobial activity. nih.gov

Herbicides and Photosynthesis Inhibitors: Certain substituted N-phenylpyrazine-2-carboxamides have been evaluated for their herbicidal activity, with some demonstrating inhibition of the oxygen evolution rate in spinach chloroplasts. mdpi.com

Enzyme Inhibitors: The pyrazine carboxamide core has been incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1) and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov

Elicitors in Plant Biotechnology: Some pyrazine carboxamide derivatives have been shown to act as abiotic elicitors, stimulating the production of secondary metabolites, such as flavonoids, in plant cell cultures. nih.gov

The biological activity of these compounds is often linked to their ability to interact with specific biological targets, a property that can be fine-tuned through chemical modification. The introduction of different substituents allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular requirements for a desired biological effect.

Significance of N-(3-fluorophenyl)pyrazine-2-carboxamide as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. The specific compound, this compound, possesses features that make it a valuable candidate for development as a chemical probe. The presence of a fluorine atom at the 3-position of the phenyl ring is particularly significant.

Fluorine is a bioisostere of a hydrogen atom but has distinct electronic properties. Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and affect metabolic stability. These properties can be exploited to:

Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and selectivity of the molecule.

Improve Metabolic Stability: The carbon-fluorine bond is strong and generally resistant to metabolic cleavage, which can increase the half-life of a compound in biological systems, a desirable characteristic for a chemical probe.

Serve as a Reporter Group: The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy. This allows for the use of ¹⁹F NMR to study the binding of the probe to its target protein without the need for isotopic labeling.

While direct studies on this compound as a chemical probe are not extensively documented, a closely related and more complex compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). nih.gov This finding suggests that the this compound moiety may be a key pharmacophore for interacting with this enzyme, which is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

The potential of this compound as a chemical probe is summarized in the table below:

FeatureSignificance as a Chemical Probe
Pyrazine Carboxamide Core Provides a versatile scaffold for interacting with various biological targets.
3-Fluoro Substitution Can enhance binding affinity, improve metabolic stability, and serve as a ¹⁹F NMR reporter.
Potential for Selectivity The specific substitution pattern may confer selectivity for a particular biological target.

Overview of Research Directions for this compound

Given the established biological activities of substituted pyrazine carboxamides and the unique properties conferred by the fluorine atom, several research directions for this compound can be envisioned:

Synthesis and Library Development: The synthesis of this compound and a library of its derivatives with further substitutions on the pyrazine ring would be a crucial first step. This would enable a systematic exploration of its structure-activity relationships. The general synthesis of N-phenylpyrazine-2-carboxamides typically involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline. mdpi.commdpi.com

Biological Screening: A comprehensive biological screening of the synthesized compounds against a panel of targets would be essential. Based on the activities of related compounds, promising areas for investigation include:

Antimicrobial assays: Testing against various strains of bacteria and fungi, particularly Mycobacterium tuberculosis. nih.gov

Enzyme inhibition assays: Screening against enzymes such as MAO-B, FGFR, and others where pyrazine carboxamides have shown activity. nih.govnih.gov

Anticancer cell line screening: Evaluating the cytotoxicity of the compounds against various cancer cell lines.

Development as a Chemical Probe for MAO-B: Building on the findings for the related indole-containing compound, research could focus on validating this compound as a direct inhibitor of MAO-B. nih.gov This would involve kinetic studies to determine its mechanism of inhibition and the use of ¹⁹F NMR to study its binding to the enzyme.

Medicinal Chemistry Optimization: If promising biological activity is identified, the compound could serve as a lead for further medicinal chemistry optimization. This would involve designing and synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVREAWASISRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276243
Record name N-(3-Fluorophenyl)-2-pyrazinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320582-40-9
Record name N-(3-Fluorophenyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320582-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Fluorophenyl Pyrazine 2 Carboxamide

Design Principles for N-(3-fluorophenyl)pyrazine-2-carboxamide Synthesis

The design of synthetic routes to this compound is primarily guided by the retrosynthetic disconnection of the amide bond. This approach identifies pyrazine-2-carboxylic acid and 3-fluoroaniline as the key precursors. The core principle involves the activation of the carboxylic acid group of pyrazine-2-carboxylic acid to facilitate nucleophilic attack by the amino group of 3-fluoroaniline.

The electron-withdrawing nature of the pyrazine (B50134) ring and the fluorine atom on the phenyl ring can influence the reactivity of the starting materials. The pyrazine ring's nitrogen atoms decrease the nucleophilicity of the carboxylic acid, making its activation a crucial step. Conversely, the fluorine atom at the meta-position of the aniline slightly reduces the nucleophilicity of the amino group through inductive effects, a factor that must be considered when selecting coupling agents and reaction conditions. The design of the synthesis, therefore, focuses on overcoming these electronic factors to achieve efficient amide bond formation.

Classical and Contemporary Synthetic Pathways to this compound

The formation of the amide linkage between the pyrazine-2-carboxylic acid and 3-fluoroaniline is the cornerstone of the synthesis of this compound. This can be achieved through several classical and contemporary methods.

Amidation and Condensation Reactions

The most direct and widely employed method for the synthesis of this compound is the amidation reaction. This typically involves a two-step, one-pot procedure. nih.gov First, pyrazine-2-carboxylic acid is converted to a more reactive acyl derivative, most commonly pyrazine-2-carbonyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acyl chloride is highly electrophilic and readily reacts with 3-fluoroaniline in the presence of a base, such as pyridine or triethylamine, to form the desired amide. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Step Reagents Purpose Typical Conditions
1. Acid ActivationPyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂)Formation of Pyrazine-2-carbonyl chlorideReflux in an inert solvent (e.g., toluene)
2. AmidationPyrazine-2-carbonyl chloride, 3-Fluoroaniline, PyridineAmide bond formationStirring at room temperature in a dry solvent (e.g., acetone)

An alternative to the acyl chloride route is the use of coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or 1,1'-carbonyldiimidazole (CDI), facilitate the direct condensation of pyrazine-2-carboxylic acid and 3-fluoroaniline. imist.ma These methods often proceed under milder conditions and avoid the handling of moisture-sensitive acyl chlorides.

Multi-Step Synthesis Strategies

While the direct amidation of pyrazine-2-carboxylic acid is the most common approach, multi-step strategies can be employed, particularly if substituted pyrazine rings are desired. A hypothetical multi-step synthesis could involve the initial construction of the pyrazine ring followed by the introduction and modification of the carboxamide side chain. For instance, a substituted 2-aminopyrazine could be synthesized and then elaborated to the final product. However, for the direct synthesis of this compound, the direct coupling of the two primary building blocks is generally the most efficient strategy.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency and sustainability of chemical transformations. While classical methods are robust, catalytic approaches offer advantages such as milder reaction conditions and reduced waste.

Metal-Catalyzed Coupling Reactions

While not the primary method for the initial formation of the amide bond in this compound, metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed in multi-step syntheses to modify the pyrazine or phenyl rings. For example, a precursor such as N-(3-fluorophenyl)-5-bromopyrazine-2-carboxamide could undergo a palladium-catalyzed Suzuki coupling with a boronic acid to introduce further substitution on the pyrazine ring. mdpi.com

Direct metal-catalyzed amidation of pyrazine-2-carboxylic acid with 3-fluoroaniline is a less common but emerging area of research. Catalytic systems based on metals like boron have been shown to facilitate direct amide formation from carboxylic acids and amines, offering a greener alternative to traditional methods.

Catalyst System Reactants Product Potential Advantages
Palladium Catalyst (e.g., Pd(PPh₃)₄)N-(3-fluorophenyl)-5-bromopyrazine-2-carboxamide, Arylboronic acid5-Aryl-N-(3-fluorophenyl)pyrazine-2-carboxamideC-C bond formation for derivatization
Boric AcidPyrazine-2-carboxylic acid, 3-FluoroanilineThis compound"Green" catalyst, direct amidation

Organocatalysis in Pyrazine Ring Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. In the context of this compound synthesis, organocatalysis could be envisioned in the formation of the pyrazine ring itself, which is the core heterocyclic structure. General methods for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While often proceeding thermally, organocatalysts could potentially be employed to promote these cyclization-condensation reactions under milder conditions or with enhanced control over substitution patterns. However, specific applications of organocatalysis to the synthesis of pyrazine-2-carboxylic acid precursors for the target molecule are not yet widely reported.

Chemo- and Regioselective Transformations of this compound

The this compound scaffold presents multiple reactive sites, making chemo- and regioselective transformations a key focus of synthetic efforts. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, while the 3-fluorophenyl ring can undergo electrophilic substitution. The amide linkage also offers a site for chemical modification.

Selective transformations often rely on careful control of reaction conditions, including the choice of reagents, catalysts, and solvents, to direct the reaction to the desired position.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring:

The fluorine atom and the amide group on the phenyl ring are ortho-, para-, and meta-directing groups, respectively. This substitution pattern can lead to a mixture of products in electrophilic aromatic substitution reactions. However, by carefully selecting the electrophile and reaction conditions, a degree of regioselectivity can be achieved. For instance, nitration or halogenation reactions can be directed to specific positions on the fluorophenyl ring.

Nucleophilic Aromatic Substitution on the Pyrazine Ring:

The pyrazine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a suitable leaving group is present. Transformations such as the introduction of amino, alkoxy, or cyano groups can be accomplished through nucleophilic displacement of a halide or other leaving group on the pyrazine core. The regioselectivity of these reactions is governed by the position of the activating and directing groups on the pyrazine ring.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of both the pyrazine and the fluorophenyl rings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high chemo- and regioselectivity. For example, a bromo-substituted analogue of this compound could be selectively coupled with a variety of boronic acids or alkynes.

TransformationReagents and ConditionsMajor Product(s)Regioselectivity
NitrationHNO3/H2SO4N-(3-fluoro-x-nitrophenyl)pyrazine-2-carboxamideMixture of isomers
BrominationBr2, FeBr3N-(x-bromo-3-fluorophenyl)pyrazine-2-carboxamideMixture of isomers
Suzuki CouplingArylboronic acid, Pd catalyst, baseN-(3-fluoro-x-arylphenyl)pyrazine-2-carboxamideHigh
AminationAmine, catalystN-(3-fluorophenyl)-x-aminopyrazine-2-carboxamideDependent on leaving group position

Synthesis of Deuterated and Isotopically Labeled this compound Analogues

Isotopically labeled analogues of this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations. Deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are the most commonly incorporated isotopes.

Deuteration:

Deuterium can be introduced into the molecule through several methods. Hydrogen-deuterium exchange reactions are a common approach, where the parent compound is treated with a deuterium source, such as D₂O, under acidic, basic, or metal-catalyzed conditions. The regioselectivity of the exchange depends on the acidity of the C-H bonds. Aromatic protons can be exchanged under forcing conditions, while protons alpha to the carbonyl group of the amide are more readily exchanged.

Alternatively, deuterated analogues can be synthesized from deuterated starting materials. For example, using deuterated 3-fluoroaniline in the initial amide coupling reaction would yield a product with a deuterated phenyl ring.

¹³C and ¹⁵N Labeling:

The introduction of ¹³C and ¹⁵N isotopes typically requires a de novo synthesis from commercially available labeled precursors. For instance, ¹³C-labeling of the pyrazine ring can be achieved by using ¹³C-labeled pyrazine-2-carboxylic acid in the amide formation step. Similarly, ¹⁵N-labeling of the amide nitrogen can be accomplished by using ¹⁵N-labeled 3-fluoroaniline.

IsotopeLabeling PositionSynthetic ApproachLabeled Precursor
²HPhenyl ringH-D exchangeD₂O, acid/base or catalyst
²HPyrazine ringSynthesis from labeled starting materialDeuterated pyrazine-2-carboxylic acid
¹³CCarbonylSynthesis from labeled starting material[carbonyl-¹³C]Pyrazine-2-carboxylic acid
¹⁵NAmideSynthesis from labeled starting material[¹⁵N]3-fluoroaniline

The development of these synthetic methodologies is critical for the continued exploration of this compound and its derivatives in various scientific disciplines. The ability to selectively modify the molecule and introduce isotopic labels provides researchers with the necessary tools to probe its biological activity and physicochemical properties in greater detail.

Computational and Theoretical Studies of N 3 Fluorophenyl Pyrazine 2 Carboxamide

Quantum Chemical Investigations of N-(3-fluorophenyl)pyrazine-2-carboxamide

Quantum chemical methods are pivotal in understanding the intrinsic properties of a molecule at the electronic level. For this compound, these investigations provide insights into its stability, reactivity, and potential interactions.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be thoroughly examined using Density Functional Theory (DFT), a computational method that models the electron density of a molecule to determine its energy and other properties. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the pyrazine (B50134) ring and the fluorine atom on the phenyl ring are expected to influence the energies of these orbitals. The pyrazine ring, being electron-deficient, tends to lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. The fluorine atom, with its high electronegativity, can also modulate the electron distribution across the molecule.

Table 1: Calculated Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -6.85
ELUMO -2.45

Note: The data in this table is illustrative and based on typical values for similar pyrazine carboxamide derivatives.

Conformational Landscape and Energetics

These calculations can identify the most stable conformer (the global minimum on the PES) and any other low-energy conformers (local minima). The energy barriers between these conformers can also be determined, providing insight into the molecule's conformational dynamics at different temperatures. It is generally observed in similar N-phenylpyrazine-2-carboxamides that a planar or near-planar conformation is favored due to the stabilizing effects of π-conjugation across the amide bridge. However, steric hindrance between the rings can lead to non-planar ground states. The presence of the fluorine atom at the meta position of the phenyl ring is not expected to introduce significant steric hindrance, suggesting that a relatively planar conformation would be energetically favorable.

Table 2: Relative Energies of Potential Conformers of this compound

Conformer Dihedral Angle (Pyrazine-Amide) Dihedral Angle (Amide-Phenyl) Relative Energy (kcal/mol)
A (Planar) 0.00
B (Twisted) 45° 45° 2.5

Note: This data is hypothetical and serves to illustrate the expected conformational energetics.

Reactivity and Reaction Pathway Predictions

Quantum chemical calculations can predict the reactivity of this compound by analyzing various reactivity descriptors derived from the electronic structure. The Fukui function, for instance, can identify the most reactive sites for nucleophilic and electrophilic attacks. For this molecule, the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the amide group are likely to be the primary sites for electrophilic attack, while the carbon atoms of the pyrazine ring and the phenyl ring could be susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the MEP would likely show negative potential around the pyrazine nitrogens and the carbonyl oxygen, and positive potential around the amide hydrogen.

Furthermore, computational methods can be used to model potential reaction pathways, such as hydrolysis of the amide bond or electrophilic aromatic substitution on the phenyl ring. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvation effects, and interactions with other molecules like proteins.

Solvation Effects and Conformational Dynamics

MD simulations can be performed to study the behavior of this compound in different solvents, most commonly water. By placing the molecule in a box of explicit solvent molecules and simulating their movements over time, one can observe how the solvent influences the conformational preferences of the molecule. The formation of hydrogen bonds between the amide group and water molecules, for example, can stabilize certain conformations.

These simulations can also provide information on the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. The dynamics of the molecule, such as the rotation around the amide bond, can be monitored to understand its flexibility in a solution environment. The radial distribution function (RDF) can be calculated to analyze the structuring of solvent molecules around specific atoms of the solute, revealing details about the local solvation shell.

Protein-Ligand Complex Stability

Given that many pyrazine carboxamide derivatives exhibit biological activity, MD simulations are a valuable tool for studying the interactions of this compound with protein targets. After an initial binding pose is predicted using molecular docking, an MD simulation of the protein-ligand complex can be run to assess its stability and to refine the binding mode.

During the simulation, the root-mean-square deviation (RMSD) of the ligand and the protein backbone can be monitored to evaluate the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the course of the simulation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, can be analyzed to identify the key residues involved in binding. The simulation can also reveal the role of water molecules in mediating protein-ligand interactions.

The binding free energy of the complex can be estimated from the MD simulation using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or the Linear Interaction Energy (LIE) method. These calculations provide a quantitative measure of the binding affinity, which is crucial for drug design and optimization.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrazine

Molecular Docking and Ligand-Based Design for this compound

Molecular docking and ligand-based design are pivotal computational tools that have been employed to understand the therapeutic potential of pyrazine carboxamide derivatives. These methods allow for the prediction of how these molecules might bind to specific protein targets and what structural features are crucial for this interaction.

While specific studies targeting this compound are not extensively documented, research on analogous pyrazine carboxamide derivatives has identified several potential protein targets. These studies provide a framework for understanding the possible biological activities of the title compound. For instance, derivatives of pyrazine-2-carboxamide have been investigated as inhibitors of enzymes crucial for the survival of pathogenic organisms and for their role in various diseases.

Molecular docking studies have been performed on pyrazine-2-carboxylic acid derivatives to investigate their possible interactions with Mycobacterium tuberculosis InhA protein, a key enzyme in the mycobacterial cell wall synthesis pathway researchgate.netmdpi.com. Other studies have explored pyrazine-linked 2-aminobenzamides as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy mdpi.com. Furthermore, pyrazine-based compounds have been analyzed for their interactions with proteins in general, highlighting the importance of hydrogen bonds and non-polar interactions researchgate.net. The inhibitory potential of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against human alkaline phosphatase has also been explored through molecular docking mdpi.com.

Table 1: Potential Protein Targets for Pyrazine Carboxamide Derivatives Investigated Through Molecular Docking
Protein TargetTherapeutic AreaKey Findings from AnaloguesReference
Mycobacterium tuberculosis InhATuberculosisDerivatives show potential binding interactions, suggesting antimycobacterial activity. researchgate.netmdpi.com
Histone Deacetylases (HDACs)CancerPyrazine-linked compounds exhibit selective inhibition of HDAC subtypes. mdpi.com
Human Alkaline PhosphataseVariousSubstituted N-phenylpyrazine-2-carboxamides show inhibitory potential. mdpi.com
Fibroblast Growth Factor Receptor (FGFR)Cancer3-Amino-pyrazine-2-carboxamide derivatives have been identified as novel FGFR inhibitors. nih.gov

The prediction of binding modes through molecular docking is crucial for understanding the mechanism of action of potential drug candidates. For pyrazine carboxamide derivatives, docking studies have revealed key interactions that contribute to their binding affinity and selectivity.

In studies of pyrazine-2-carboxylic acid derivatives targeting the InhA protein of Mycobacterium tuberculosis, the carboxamide group often plays a critical role in forming hydrogen bonds with amino acid residues in the active site mdpi.com. For example, the carbonyl group of the carboxamide can interact with residues like Tyr158, while the pyrazine ring can engage in hydrophobic interactions mdpi.com.

Similarly, in the context of HDAC inhibitors, the 2-aminobenzamide moiety of pyrazine-linked compounds has been shown to chelate the zinc ion in the active site, a crucial interaction for inhibitory activity mdpi.com. The pyrazine core and its substituents can then occupy different pockets within the binding site, influencing the selectivity for different HDAC isoforms mdpi.com. For instance, aromatic substituents on the pyrazine ring can fit into the foot pocket of HDAC1/HDAC2 but not HDAC3, leading to selectivity mdpi.com.

Table 2: Predicted Binding Interactions of Pyrazine Carboxamide Analogues with Protein Targets
Protein TargetKey Interacting Residues/FeaturesPredicted Interaction TypesSignificanceReference
Mycobacterium tuberculosis InhATyr158, NAD+Hydrogen bonds, Hydrophobic interactionsEssential for inhibitory activity against the enzyme. mdpi.com
Histone Deacetylases (HDACs)Zinc ion, M35, L144, C156 (HDAC2)Bidentate chelation, Hydrophobic interactionsDetermines potency and selectivity of inhibition. mdpi.com
Human Alkaline Phosphatase--Provides insights into the mechanism of enzyme inhibition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are instrumental in establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine carboxamide derivatives, QSAR models have been developed to predict their activity and to identify the key structural features that govern their biological effects.

Several QSAR studies have been conducted on pyrazine-2-carboxylic acid amide derivatives to predict their cytotoxic and herbicidal activities nih.govscholarsresearchlibrary.comresearchgate.net. These studies often employ methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models scholarsresearchlibrary.comresearchgate.net.

For instance, a QSAR study on substituted amides of pyrazine-2-carboxylic acids used density functional theory (DFT) to compute molecular descriptors related to their electronic and structural properties nih.gov. The developed model showed a good correlation between these descriptors and the cytotoxic activity of the compounds, indicating that electronic and structural factors are crucial for their interaction with biological receptors nih.gov. Another study on pyrazinecarboxamide derivatives with herbicidal activity also utilized DFT calculations and statistical methods to develop predictive QSAR models for their inhibitory effect on spinach chloroplasts scholarsresearchlibrary.comresearchgate.net.

Through QSAR modeling, specific structural features of pyrazine carboxamide derivatives have been identified as being important for their biological activity. These findings are crucial for the rational design of new analogues with improved potency.

In a QSAR analysis of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the presence of an N-sec-butylformamide and a substituted benzene ring was found to be correlated with their inhibitory activity sci-hub.se. For a series of pyrazine-2-carboxylic acid amides with herbicidal activity, the presence of a methyl substituent in the ortho position of the benzene ring was found to be disadvantageous for their interaction with the photosynthetic apparatus nih.gov. These insights allow medicinal chemists to prioritize certain structural modifications to enhance the desired biological effect.

Chemoinformatics and Virtual Screening Applications for this compound Analogues

Chemoinformatics and virtual screening are powerful computational approaches used to explore large chemical databases and identify novel compounds with desired biological activities. These techniques have been applied to pyrazine carboxamide analogues to discover new potential therapeutic agents.

Virtual screening campaigns often involve docking large libraries of compounds into the active site of a target protein. For example, a pharmacophore model based on known inhibitors can be used as a 3D query to search for new molecules with similar features nih.gov. This approach has been successfully used for various targets, including human carbonic anhydrase II, where diarylpyrazole-benzenesulfonamide derivatives served as a template nih.gov.

The application of these methods to pyrazine carboxamide analogues allows for the rapid and cost-effective identification of promising hit compounds for further experimental validation. By filtering large compound libraries based on predicted binding affinity and drug-like properties, researchers can focus their efforts on the most promising candidates, accelerating the drug discovery process nih.govresearchgate.net.

Biological Target Identification and Mechanistic Elucidation of N 3 Fluorophenyl Pyrazine 2 Carboxamide Preclinical Focus

Enzyme and Receptor Interaction Profiling of N-(3-fluorophenyl)pyrazine-2-carboxamide

Detailed in vitro studies to characterize the interaction of this compound with specific biological targets are not described in the available literature.

Cellular Mechanistic Investigations of this compound

Information regarding the effects of this compound on cellular processes is absent from the scientific literature.

Inflammatory Pathway Modulation in Cell Lines

Detailed preclinical investigations focusing specifically on the modulation of inflammatory pathways in cell lines by this compound are not extensively documented in publicly available scientific literature. While the broader class of pyrazine (B50134) derivatives has been noted for a range of biological activities, including anti-inflammatory effects, specific data on this compound's interaction with key inflammatory mediators such as cytokines, chemokines, or signaling pathways like NF-κB and MAPK, have not been reported. nih.gov

Gene Expression and Proteomic Changes Induced by this compound

Comprehensive gene expression or proteomic profiling to identify changes specifically induced by this compound in preclinical models has not been detailed in the reviewed literature. Such studies are crucial for elucidating the mechanism of action, identifying biomarkers, and understanding the on-target and off-target effects of a compound. Without this data, the precise molecular pathways affected by this compound at the genomic and proteomic levels remain uncharacterized.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While data on this compound is limited, extensive SAR studies on analogous N-phenylpyrazine-2-carboxamides provide critical insights into how structural modifications influence biological activity. These studies are fundamental to understanding the potential of the core scaffold.

Rational Design and Synthesis of SAR Libraries

The rational design of N-phenylpyrazine-2-carboxamide analogues typically revolves around modifying three key structural components: the pyrazine ring, the carboxamide linker, and the N-linked phenyl ring. Synthetic strategies are well-established and generally involve the condensation of a pyrazine-2-carboxylic acid chloride with a corresponding substituted aniline. mdpi.com

Common synthetic routes include:

Amide Coupling: The reaction of pyrazine-2-carboxylic acid with a substituted aniline, often activated by conversion to an acid chloride using reagents like thionyl chloride, or through the use of coupling agents. mdpi.comsemanticscholar.org

Modification of the Pyrazine Core: Synthesis often starts with a pre-substituted pyrazine ring, for example, 3-chloropyrazine-2-carbonitrile, which can be hydrolyzed to the corresponding carboxamide. This allows for subsequent nucleophilic substitution reactions to introduce diversity at the 3-position of the pyrazine ring. mdpi.com

Suzuki Cross-Coupling: For aryl-substituted pyrazines, Suzuki coupling reactions are employed to build complexity on the core structure before the final amide formation. semanticscholar.org

These synthetic approaches enable the systematic generation of libraries of analogues where each part of the molecule is varied to probe its contribution to biological activity.

Correlation of Structural Modifications with Molecular and Cellular Activities

SAR studies on N-phenylpyrazine-2-carboxamides have revealed that even minor structural changes can lead to significant shifts in biological activity and targets, ranging from antimycobacterial to herbicidal effects.

Modifications on the Phenyl Ring: The substitution pattern on the N-phenyl ring is a critical determinant of activity. Compared to the 3-fluoro substitution of the title compound, other halogen and alkyl substitutions have yielded compounds with distinct biological profiles.

Antimycobacterial Activity: The position and nature of substituents on the phenyl ring are crucial. For instance, an iodine substitution at the 3-position of the benzene ring was found to be important for antimycobacterial activity. nih.gov Specifically, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide emerged as a highly potent compound. nih.gov

Herbicidal and Antialgal Activity: Compounds with lipophilic and electron-withdrawing groups on the phenyl ring were designed as potential herbicides. nih.gov The analogue 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was the most effective inhibitor of oxygen evolution in spinach chloroplasts, while 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide showed the highest reduction of chlorophyll content in Chlorella vulgaris. mdpi.com

MAO-B Inhibition: A more complex analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which incorporates the pyrazine-2-carboxamide moiety, was identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), suggesting a role for this scaffold in neurodegenerative disease research. nih.gov

Modifications on the Pyrazine Ring: Substitutions on the pyrazine core also heavily influence activity.

Adding a chlorine atom at the 6-position or a tert-butyl group at the 5-position of the pyrazine ring has been shown to modulate herbicidal and antimycobacterial activities. nih.govnih.gov

The introduction of an amino group at the 3-position of the pyrazine ring leads to compounds with potential as FGFR inhibitors or antimycobacterial agents, depending on the other substituents. nih.govmdpi.commdpi.com

N-alkylation of the 3-amino group can also influence potency, with lipophilicity playing a key role in antimycobacterial effects. For example, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides demonstrated notable activity against Mycobacterium tuberculosis. mdpi.com

The following table summarizes the activities of selected analogues, providing context for the this compound scaffold.

Table 1: Biological Activities of Selected N-Phenylpyrazine-2-carboxamide Analogues

Compound Name Pyrazine Ring Substituent(s) Phenyl Ring Substituent(s) Biological Activity Reference
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide 6-chloro 3-iodo, 4-methyl Photosynthesis Inhibition (IC₅₀ = 51.0 µM) mdpi.com
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide 5-tert-butyl 4-chloro, 3-methyl Antialgal (IC₅₀ = 44.0 µM) mdpi.com
5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide 5-tert-butyl, 6-chloro 3-iodo, 4-methyl Antimycobacterial (IC₉₀ = 0.819 µg/mL) nih.gov
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide 3-amino 2,4-dimethoxy Antimycobacterial (MIC = 12.5 µg/mL) mdpi.com

Identification of Pharmacophore Features

Based on the available SAR data, several key pharmacophoric features for the N-phenylpyrazine-2-carboxamide scaffold can be identified:

Hydrogen Bond Acceptor/Donor: The pyrazine ring nitrogens and the carboxamide group are critical features, likely participating in hydrogen bonding with biological targets. The carboxamide moiety, in particular, is essential for the activity of many analogues. mdpi.com

Aromatic/Hydrophobic Regions: Both the pyrazine and the N-phenyl rings serve as crucial aromatic regions that can engage in π-stacking or hydrophobic interactions with target proteins.

Substituent Vector Space: The activity and selectivity of the scaffold are highly tunable by adding substituents at the 3-, 5-, and 6-positions of the pyrazine ring and across the ortho-, meta-, and para-positions of the phenyl ring. The specific placement of electron-withdrawing, electron-donating, or lipophilic groups in these vector spaces directs the compound toward different biological targets, such as bacterial enzymes, chloroplast proteins, or human kinases. mdpi.comnih.govnih.gov

In Vivo Preclinical Mechanistic Studies of this compound

Specific in vivo preclinical studies aimed at elucidating the mechanism of action of this compound have not been reported in the scientific literature. While some pyrazine-containing compounds have advanced to in vivo testing for various indications, mechanistic data for this particular analogue is currently unavailable.

Target Engagement and Pathway Modulation in Animal Models4.4.2. Mechanistic Biomarker Discovery in Preclinical Systems4.4.3. Investigation of Cellular Responses in Model Organisms4.5. Phenotypic Screening and Mechanism-of-Action Deconvolution for this compound

Future publication of preclinical research on this compound will be necessary to elucidate its biological properties and potential applications.

Future Directions and Emerging Research Avenues for N 3 Fluorophenyl Pyrazine 2 Carboxamide

Exploration of Novel Biological Targets for N-(3-fluorophenyl)pyrazine-2-carboxamide

The quest for novel biological targets for this compound is a key area of future research. While the broader class of pyrazine (B50134) derivatives has been investigated for various therapeutic applications, the specific biological interactome of this fluorinated analogue remains largely uncharted territory.

Initial studies on related pyrazine-2-carboxamide derivatives have revealed activities such as inhibition of monoamine oxidase B (MAO-B), which is pertinent in the context of neurodegenerative diseases like Parkinson's. nih.gov For instance, the analogue N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has shown notable MAO-B inhibitory activity. nih.gov This suggests that this compound could be a valuable scaffold for developing selective inhibitors for enzymes involved in neurotransmitter metabolism.

Furthermore, the pyrazine ring is a core component of compounds with antimycobacterial properties. nih.govmdpi.com Research into derivatives of 3-chloropyrazine-2-carboxamide (B1267238) has demonstrated activity against Mycobacterium tuberculosis. mdpi.com This opens the possibility that this compound and its analogues could be explored for their potential as novel anti-infective agents.

The discovery of some pyrazine derivatives as inhibitors of fibroblast growth factor receptors (FGFR) in cancer therapy also points to a potential avenue of investigation. nih.govresearchgate.net The structural similarities could warrant the screening of this compound against a panel of kinases, including FGFR, to uncover any anti-proliferative activities. The imidazo[1,2-a]pyrazine (B1224502) core, which is structurally related, has been incorporated into molecules targeting PI3Kα, a key enzyme in cancer signaling pathways. mdpi.comnih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of this compound itself is relatively straightforward, typically involving the condensation of pyrazine-2-carboxylic acid with 3-fluoroaniline. nih.gov However, the future of this compound's utility lies in the ability to generate a diverse library of complex analogues for structure-activity relationship (SAR) studies.

Advanced synthetic strategies will be crucial for this endeavor. The Suzuki cross-coupling reaction has been effectively used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating the feasibility of introducing aryl and heteroaryl moieties onto the pyrazine ring system. mdpi.com This methodology could be adapted to create novel derivatives of this compound with varied substituents at different positions of the pyrazine core, allowing for the fine-tuning of electronic and steric properties.

Another promising approach is the use of titanium tetrachloride (TiCl4) as a mediator for the amidation reaction, which has been shown to be effective in the synthesis of related pyrazine carboxamides. mdpi.com Exploring microwave-assisted synthesis could also accelerate the generation of analogue libraries, a technique that has been successfully applied to the synthesis of indole-based pyrazine-2-carboxamide inhibitors of MAO-B. nih.gov

Future synthetic efforts should also focus on the stereoselective synthesis of chiral analogues. The introduction of stereocenters could lead to compounds with improved potency and selectivity for their biological targets.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical research. For this compound, these computational tools can be applied in several key areas.

Target Prediction: AI algorithms can be trained on large datasets of known drug-target interactions to predict potential biological targets for this compound and its virtual analogues. This can help to prioritize experimental screening efforts and uncover unexpected therapeutic applications.

Analogue Design: Generative AI models can design novel analogues of this compound with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles.

In Silico Screening: Molecular docking and molecular dynamics simulations, which are integral components of computational drug design, can be used to predict the binding modes and affinities of this compound derivatives with their putative targets. nih.govmdpi.commdpi.com This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

ADME/Tox Prediction: ML models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of novel analogues, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. thesciencein.org

Application of this compound as a Research Tool in Chemical Biology

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable research tool for chemical biology. By modifying the core structure with reporter tags, such as fluorescent dyes or biotin, researchers can create chemical probes to study the localization, dynamics, and interactions of its biological targets within living cells.

Furthermore, if a specific target is identified, this compound could serve as a starting point for the development of highly selective chemical probes. These probes would allow for the precise interrogation of the target's function in complex biological systems, helping to elucidate its role in health and disease.

The ability of some pyrazine derivatives to act as elicitors of secondary metabolite production in plant cell cultures suggests another potential application. nih.gov this compound and its analogues could be investigated for their ability to modulate specific biosynthetic pathways in plants, which could have applications in agriculture and natural product synthesis.

Strategic Development of this compound for Specific Mechanistic Research Questions

The strategic development of this compound for addressing specific mechanistic research questions represents a sophisticated application of this chemical entity. By systematically modifying its structure, researchers can create a set of tool compounds to dissect complex biological processes.

For example, if this compound is found to inhibit a particular enzyme, a series of analogues with varying potencies and selectivities could be synthesized. This collection of compounds would enable researchers to establish a clear link between the inhibition of the target enzyme and the observed cellular or physiological effects, thereby validating the enzyme as a potential drug target.

Moreover, photo-activatable or "caged" versions of this compound could be developed. These tools would allow for the precise temporal and spatial control of the compound's activity, enabling the study of dynamic biological processes with high resolution. The development of such advanced research tools from the this compound scaffold will undoubtedly contribute to a deeper understanding of fundamental biology.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-fluorophenyl)pyrazine-2-carboxamide and its analogs?

Answer:
Two primary synthetic routes are documented:

  • Carbodiimide-mediated coupling : React pyrazine-2-carboxylic acid with 3-fluoroaniline using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents, yielding 60–85% under mild conditions .
  • Anhydride-based synthesis : Pyrazine-2,3-dicarboxylic acid anhydride reacts with substituted anilines in glacial acetic acid with sodium acetate, producing acetylphenyl derivatives (e.g., N-(3-acetylphenyl)pyrazine-2-carboxamide) .
    Key considerations : Optimize solvent polarity and temperature to minimize side reactions. Purity is confirmed via HPLC or column chromatography.

Basic: How is this compound characterized structurally?

Answer:
Standard characterization includes:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm carboxamide bond formation and fluorine substitution patterns.
  • X-ray crystallography : Resolves π-π stacking interactions between pyrazine and fluorophenyl groups (e.g., in N-(2-phenoxyphenyl)pyrazine-2-carboxamide analogs) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Basic: What preliminary biological activities are reported for this compound?

Answer:

  • Antimycobacterial activity : Derivatives like N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide show MIC ≤ 2 mg/L against M. tuberculosis .
  • Photosynthesis inhibition : Substituted analogs (e.g., 5-tert-butyl-6-chloro-N-(3-fluorophenyl)-pyrazine-2-carboxamide) inhibit photosynthetic electron transport (PET) at both donor (Z*/D*) and acceptor (QB) sides of PSII .
  • Antibacterial action : Pyrazine carboxamides inhibit bacterial DNA helicase/nuclease complexes (e.g., RecBCD and AddAB enzymes) .

Advanced: How do structural modifications influence antimycobacterial SAR?

Answer:

  • Halogen substitution : Electron-withdrawing groups (e.g., 3-fluoro, 4-bromo) enhance lipophilicity and target binding. For example, N-(4-bromo-3-methylphenyl) derivatives show improved MIC values .
  • Aryl boronic acid coupling : Palladium-catalyzed Suzuki reactions introduce diverse aryl groups, improving solubility without compromising activity .
    Methodological tip : Use in silico docking (e.g., AutoDock Vina) to predict interactions with mycobacterial enzyme active sites.

Advanced: What mechanistic insights exist for MAO-B inhibition by pyrazine carboxamides?

Answer:

  • Potency and selectivity : N-(3-chloro-4-(substituted benzyloxy)phenyl) derivatives achieve IC50_{50} values as low as 3.9 nM for MAO-B, with >100-fold selectivity over MAO-A .
  • Key interactions : Docking studies reveal hydrogen bonding between the pyrazine ring and Tyr398/435 residues, while halogens enhance hydrophobic packing .
    Experimental validation : Perform kinetic assays (e.g., Amplex Red) to confirm reversible inhibition and assess neuroprotection in MPTP-induced Parkinson’s models.

Advanced: How do metal complexes of this compound enhance catalytic or therapeutic utility?

Answer:

  • Ru(II) and Mn(II) complexes : Ligands like N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide form air-stable complexes (65–88% yield) with potential as redox catalysts or anticancer agents .
  • Coordination modes : Pyrazine acts as a bridging ligand, enabling 2D polymeric structures (e.g., copper(II) perchlorate complexes) for studying magnetic properties .
    Characterization : Use cyclic voltammetry to evaluate redox activity and EPR spectroscopy for metal-ligand bonding analysis.

Advanced: How is the photosynthetic electron transport inhibition mechanism elucidated?

Answer:

  • Site-specific action : Artificial electron donors (e.g., DPC) restore PET only partially (77–88%) in inhibited chloroplasts, confirming dual inhibition at PSII donor (Z*/D*) and acceptor (QB) sites .
  • Comparative studies : Analogous carboxamides with tert-butyl or chloro substituents exhibit similar inhibition patterns, suggesting conserved binding to plastoquinone pockets.
    Methodology : Use chlorophyll fluorescence quenching analysis (PAM fluorometry) to map electron transport efficiency.

Advanced: What in vivo models validate neuroprotective effects of related compounds?

Answer:

  • Parkinson’s disease : Oral administration of MAO-B inhibitors (e.g., compound 37 from ) protects nigrostriatal dopaminergic neurons in MPTP-induced mice, measured via tyrosine hydroxylase immunohistochemistry.
  • Huntington’s disease : HTT-modulating derivatives (e.g., N-(2H-indazol-5-yl)pyrazine-2-carboxamide) reduce mutant huntingtin aggregation in neuronal cell lines .
    Best practices : Combine behavioral assays (rotarod, open field) with biomarker quantification (e.g., striatal dopamine levels) for comprehensive validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.